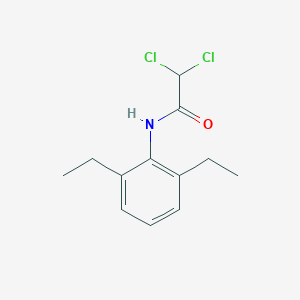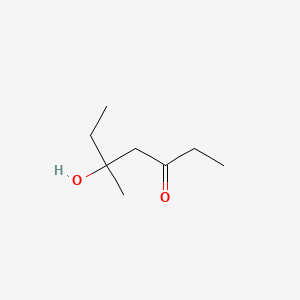
Benzene, 3,4-pentadienyl-
Übersicht
Beschreibung
Benzene, 3,4-pentadienyl- is an organic compound that features a benzene ring substituted with a pentadienyl group at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3,4-pentadienyl- can be achieved through several methods. One common approach involves the reaction of benzene with a suitable pentadienyl halide under conditions that promote substitution. This typically requires the presence of a strong base to deprotonate the benzene ring, allowing it to act as a nucleophile and attack the pentadienyl halide.
Industrial Production Methods
Industrial production of Benzene, 3,4-pentadienyl- often involves catalytic processes that can efficiently produce the compound on a large scale. These methods may include the use of transition metal catalysts to facilitate the coupling of benzene with pentadienyl precursors under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 3,4-pentadienyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the pentadienyl group to more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 3,4-pentadienyl- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, 3,4-pentadienyl- exerts its effects involves interactions with various molecular targets. The pentadienyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. This conjugation can influence the compound’s ability to interact with enzymes, receptors, and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A related compound with a five-membered ring structure.
Pentafulvene: Another compound featuring a pentadienyl group, but with different electronic properties.
Cycloheptatriene: A seven-membered ring compound with similar conjugation characteristics.
Uniqueness
Benzene, 3,4-pentadienyl- is unique due to its specific substitution pattern and the resulting electronic effects. This makes it distinct from other compounds with similar functional groups but different structural arrangements.
Eigenschaften
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h3-4,6-7,9-10H,1,5,8H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBTHBETMAYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446700 | |
| Record name | Benzene, 3,4-pentadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40339-21-7 | |
| Record name | Benzene, 3,4-pentadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1655583.png)
![4-[Benzyl(tert-butyl)amino]-1-(1-ethylcyclopentyl)-1-phenylbut-2-yn-1-ol](/img/structure/B1655584.png)


![Zinc;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trichloride](/img/structure/B1655587.png)




![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-](/img/structure/B1655598.png)


![(4Z)-4-[(2-hydroxyphenyl)methylene]-2-phenyl-oxazol-5-one](/img/structure/B1655603.png)
